1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(2,3-dimethylphenyl)-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H17F3N4O and its molecular weight is 398.389. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
The synthesis of novel pyrazolopyrimidine derivatives has been a significant focus, with these compounds being evaluated for their anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, Aggarwal et al. (2014) synthesized and tested 7-trifluoromethylpyrazolo[1,5-a]pyrimidines for anti-inflammatory activity by Carrageenan-induced rat paw edema assay, showing significant results compared to the standard drug Indomethacin (Aggarwal et al., 2014).
Antimicrobial and Antibacterial Applications
Several studies have focused on the antimicrobial and antibacterial potential of pyrazolopyrimidine derivatives. Hafez et al. (2016) synthesized novel pyrazole derivatives with pyrazolopyrimidine structures and evaluated them for in vitro antimicrobial and anticancer activities, finding some compounds with superior efficacy compared to standard drugs (Hafez et al., 2016). Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and assessed their antimicrobial activity against various bacteria and fungi, identifying compounds with good inhibitory activity (Reddy et al., 2010).
Synthesis and Characterization of Pyrazolopyrimidine Derivatives
Research into the synthesis and characterization of pyrazolopyrimidine derivatives and their potential applications in drug discovery is ongoing. For example, Kaping et al. (2020) developed a method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidine derivatives using ultrasound, demonstrating the efficiency of this approach (Kaping et al., 2020).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-5-3-8-18(14(13)2)28-19-17(10-26-28)20(29)27(12-25-19)11-15-6-4-7-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTCDDYVWXVUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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